
2-Fluoro-3-nitrophenylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-nitrophenylpropanal is an organic compound characterized by the presence of a fluorine atom, a nitro group, and an aldehyde group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-nitrophenylpropanal typically involves the nitration of 2-fluorobenzaldehyde followed by a series of chemical reactions to introduce the propanal group. One common method includes the following steps:
Nitration: 2-Fluorobenzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-fluoro-3-nitrobenzaldehyde.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Formylation: The amine group is then converted to an aldehyde group through formylation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Tin(II) chloride (SnCl₂) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).
Major Products Formed:
Oxidation: 2-Fluoro-3-nitrobenzoic acid.
Reduction: 2-Fluoro-3-aminophenylpropanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-3-nitrophenylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-nitrophenylpropanal involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins through its reactive aldehyde and nitro groups.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
2-Fluoro-3-nitrobenzaldehyde: Similar structure but lacks the propanal group.
3-Fluoro-2-nitrophenol: Contains a hydroxyl group instead of an aldehyde group.
2-Fluoro-3-aminophenylpropanal: Formed by the reduction of the nitro group to an amine group.
Propiedades
Fórmula molecular |
C9H8FNO3 |
|---|---|
Peso molecular |
197.16 g/mol |
Nombre IUPAC |
2-(2-fluoro-3-nitrophenyl)propanal |
InChI |
InChI=1S/C9H8FNO3/c1-6(5-12)7-3-2-4-8(9(7)10)11(13)14/h2-6H,1H3 |
Clave InChI |
WWTOMPCQFTWHPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C1=C(C(=CC=C1)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


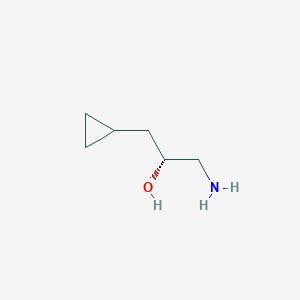
![6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B13570098.png)
![(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid](/img/structure/B13570107.png)
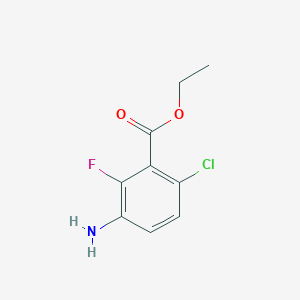
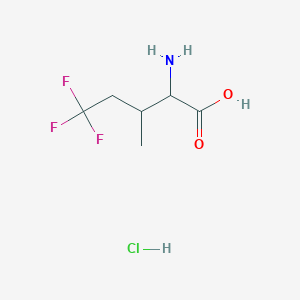
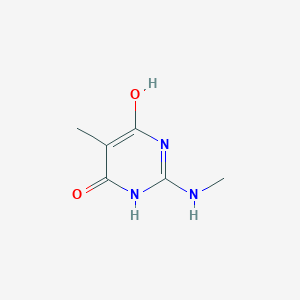
![Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13570134.png)
![rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13570136.png)




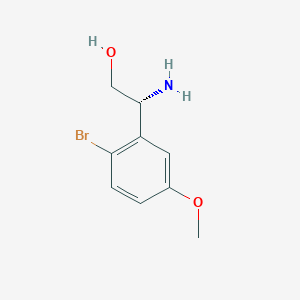
![Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13570190.png)
